Cellular IC₅₀ Against A549 Lung Cancer Cells: CAS 899971-17-6 (Compound 6E) vs. Erlotinib
In a head-to-head comparison within the same study, compound 6E—identified as 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide—exhibited a cellular IC₅₀ of 4.35 µM against A549 non-small cell lung cancer cells, compared to 11.83 µM for the FDA-approved EGFR inhibitor erlotinib [1]. This represents an approximately 2.7-fold improvement in potency [1].
| Evidence Dimension | Cellular growth inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.35 µM |
| Comparator Or Baseline | Erlotinib: 11.83 µM |
| Quantified Difference | 2.7-fold lower IC₅₀ for target compound |
| Conditions | A549 human non-small cell lung cancer cell line; dose-response growth inhibition assay |
Why This Matters
A 2.7-fold improvement in cellular potency over a clinically used EGFR inhibitor provides a clear selection rationale for preclinical programs targeting EGFR-driven NSCLC with purine-scaffold inhibitors.
- [1] Chatterjee J, Bhujbal SM, Joshi G, Mishra UK, Sharon A, Singh S, Wahajuddin M, Bharatam PV, Dalal R, Kumar R. Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry. 2026;172:109529. doi:10.1016/j.bioorg.2026.109529 View Source
